Stereochemical Identity vs. (2S,3R) Diastereomer
The target compound's (2R,3R) configuration is explicitly defined, whereas the structurally related inhibitor bound in the PDB 2GG8 methionine aminopeptidase complex adopts the (2S,3R) configuration [1]. The two diastereomers possess identical molecular formulas and connectivity but differ in the spatial orientation at the α-carbon (C2). This stereochemical divergence is known to generate distinct dihedral angles in the propanoic acid backbone and alter the presentation of the p-tolyl ring, which directly influences binding pocket complementarity [1].
| Evidence Dimension | Chiral center absolute configuration at the α-carbon (C2) |
|---|---|
| Target Compound Data | (2R,3R): R configuration at C2, R configuration at C3 |
| Comparator Or Baseline | (2S,3R): S configuration at C2, R configuration at C3 (PDB ligand U15) |
| Quantified Difference | Inversion of the C2 stereocenter; no quantitative inhibitory potency data available for the (2R,3R) isomer, but the (2S,3R) isomer is a known ligand in a co-crystal structure with methionine aminopeptidase |
| Conditions | X-ray crystallography of enzyme-inhibitor complex (PDB 2GG8) |
Why This Matters
For procurement purposes, the (2R,3R) configuration constitutes a distinct chemical entity not substitutable by the (2S,3R) diastereomer, directly impacting SAR studies in antibacterial drug discovery and asymmetric synthesis.
- [1] Evdokimov, A. G., Pokross, M., Walter, R. L., Mekel, M., Barnett, B. L., Amburgey, J., ... & Curnow, A. (2007). Serendipitous discovery of novel bacterial methionine aminopeptidase inhibitors. Proteins: Structure, Function, and Bioinformatics, 66(3), 538-546. View Source
